N,N,3-Trimethyl-5,6-diphenylpyridazin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,3-Trimethyl-5,6-diphenylpyridazin-4-amine is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with three methyl groups and two phenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
The synthesis of N,N,3-Trimethyl-5,6-diphenylpyridazin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-diphenylpyridazine with methylating agents under controlled conditions. The reaction typically requires the use of a base such as sodium hydride or potassium carbonate to facilitate the methylation process. Industrial production methods may involve multi-step synthesis starting from commercially available precursors, followed by purification processes to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
N,N,3-Trimethyl-5,6-diphenylpyridazin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridazine compounds.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
N,N,3-Trimethyl-5,6-diphenylpyridazin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of N,N,3-Trimethyl-5,6-diphenylpyridazin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
N,N,3-Trimethyl-5,6-diphenylpyridazin-4-amine can be compared with other similar compounds such as:
N,N-Dimethyl-5,6-diphenylpyridazin-4-amine: This compound lacks one methyl group compared to this compound, which may result in different chemical and biological properties.
Eigenschaften
CAS-Nummer |
60326-02-5 |
---|---|
Molekularformel |
C19H19N3 |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
N,N,3-trimethyl-5,6-diphenylpyridazin-4-amine |
InChI |
InChI=1S/C19H19N3/c1-14-19(22(2)3)17(15-10-6-4-7-11-15)18(21-20-14)16-12-8-5-9-13-16/h4-13H,1-3H3 |
InChI-Schlüssel |
NCFMJPODCPEEJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.